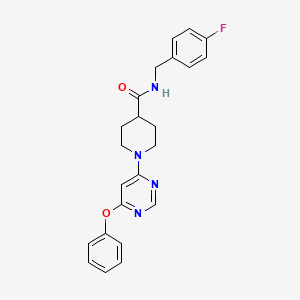

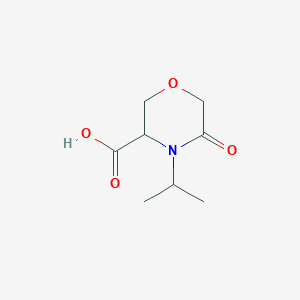

![molecular formula C14H16N4O5S2 B2507248 N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)苯并[c][1,2,5]噻二唑-4-磺酰胺 CAS No. 2034205-05-3](/img/structure/B2507248.png)

N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)苯并[c][1,2,5]噻二唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzo[d]thiazole sulfonamides has been explored as a means to create inhibitors for various human carbonic anhydrase isoforms. Using ethoxzolamide as a lead molecule, researchers have developed a series of compounds with modifications such as 2-amino substitution, 2-acylamino groups, and halogenation. These modifications have led to the discovery of potent inhibitors, particularly against hCA II, VII, and IX isoforms, with some showing subnanomolar or low nanomolar inhibitory concentrations. The structure-activity relationship is sharp, indicating that even minor changes to the scaffold or the 2-amino moiety can significantly alter activity, suggesting a path for further research and optimization .

Molecular Structure Analysis

In a separate study, novel sulfonamides incorporating various heterocyclic moieties such as thiazole and imidazo[1,2-a]pyridine were synthesized starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone. The structural integrity of these compounds was confirmed using several analytical techniques, including elemental analysis, IR, 1H NMR, 13C NMR, and mass spectrometry. These compounds were also subjected to molecular docking studies, which indicated that some of them could be suitable inhibitors against the dihydrofolate reductase enzyme, suggesting potential for further modification and development as therapeutic agents .

Chemical Reactions Analysis

The synthesis of new 1,3,4-thiadiazole-5-(N-substituted)-sulfonamide derivatives was optimized to obtain compounds with different N-substituents such as cyclohexyl, benzyl, and sec-butyl groups. These derivatives were identified as carbonic anhydrase inhibitors. The chemical reactions involved in the synthesis were successful in producing single crystals suitable for X-ray diffraction, which provided detailed structural data. The sulfonyl moiety in these compounds exhibited a distorted tetrahedral arrangement, and the introduction of different groups did not significantly alter the 1,3,4-thiadiazole ring structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides were characterized through various techniques. Thermal analysis indicated that the compounds degrade at temperatures higher than their melting points. The FTIR spectra confirmed the formation of the compounds and provided insights into the NH…N hydrogen bonding modes within the sulfonamides. These findings contribute to the understanding of the stability and bonding characteristics of these sulfonamide derivatives .

科学研究应用

合成和生物活性

类似于N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)苯并[c][1,2,5]噻二唑-4-磺酰胺的化合物已被合成并评估其生物活性。例如,磺酰胺衍生物,包括那些包含噻二唑部分的衍生物,因其抗菌和抗增殖特性而被广泛研究。这些化合物已经从各种前体开始合成,并测试了它们对多种人类细胞系和微生物的有效性,展示了磺酰胺类化合物在开发新治疗剂中的多功能性和潜力(Abd El-Gilil, 2019)。此外,已经合成了和表征了由N-取代磺酰胺衍生的配体的Cu(II)配合物,显示出作为核酸酶结合剂的潜力,并对黑色素瘤细胞系表现出细胞毒性,表明此类化合物与癌症研究和治疗相关(Hangan et al., 2016)。

抗癌和抗菌应用

磺酰胺类化合物的抗癌和抗菌应用已得到充分证明。某些磺酰胺的Co(II)配合物在针对人乳腺癌细胞系的体外细胞毒性研究中显示出有希望的结果(Vellaiswamy & Ramaswamy, 2017)。此外,由N-取代磺酰胺衍生的配体的新的具有生物活性的Cu(II)配合物的合成和结构表征进一步强调了此类化合物在新型抗癌剂开发中的潜力(Hangan et al., 2007)。

抑制研究

磺酰胺,包括苯并噻唑-5-和6-磺酰胺,已被合成并研究其对各种人碳酸酐酶同工型的抑制能力。这些研究已经确定了有效的同工型选择性抑制剂,突出了磺酰胺化合物在为与碳酸酐酶活性相关的疾病设计靶向治疗方面的潜力(Abdoli et al., 2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S2/c19-12-4-5-13(20)18(12)7-9-23-8-6-15-25(21,22)11-3-1-2-10-14(11)17-24-16-10/h1-3,15H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOZBOFHRAGHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)

![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)

![5-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2507178.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2507180.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)

![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2507188.png)